BenchChemオンラインストアへようこそ!

2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide

GPX4 covalent inhibitor ferroptosis surface plasmon resonance

2-Methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide (CAS 1798672-69-1) is a synthetic organic compound belonging to the acetamide class, characterized by a 2-methoxyacetyl group linked to a 4-morpholinobut-2-yn-1-amine scaffold. With a molecular formula of C₁₁H₁₈N₂O₃ and a molecular weight of 226.28 g/mol, the compound is supplied as a research-grade chemical for in vitro and in vivo preclinical investigations.

Molecular Formula C11H18N2O3
Molecular Weight 226.276
CAS No. 1798672-69-1
Cat. No. B2358506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide
CAS1798672-69-1
Molecular FormulaC11H18N2O3
Molecular Weight226.276
Structural Identifiers
SMILESCOCC(=O)NCC#CCN1CCOCC1
InChIInChI=1S/C11H18N2O3/c1-15-10-11(14)12-4-2-3-5-13-6-8-16-9-7-13/h4-10H2,1H3,(H,12,14)
InChIKeySVLCDWOCMXEZBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide (CAS 1798672-69-1): Core Identity and Research-Grade Procurement Profile


2-Methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide (CAS 1798672-69-1) is a synthetic organic compound belonging to the acetamide class, characterized by a 2-methoxyacetyl group linked to a 4-morpholinobut-2-yn-1-amine scaffold . With a molecular formula of C₁₁H₁₈N₂O₃ and a molecular weight of 226.28 g/mol, the compound is supplied as a research-grade chemical for in vitro and in vivo preclinical investigations . Published structure-activity relationship (SAR) studies and patent filings position this chemotype within the broader family of glutathione peroxidase 4 (GPX4) covalent inhibitors and ferroptosis modulators, although direct, head-to-head comparator data for this specific analog remain limited in the open literature [1].

Why 2-Methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide Cannot Be Replaced by Other In-Class Morpholine Acetamides Without Verification


The morpholinobut-2-yn-1-yl acetamide scaffold is not a monolithic pharmacophore; subtle variations in the N-acyl substituent (e.g., 2-methoxy vs. 2-(benzo[d]isoxazol-3-yl) vs. 2-(benzylthio)) can profoundly alter target engagement, covalent warhead reactivity, and cellular efficacy . For GPX4-targeting analogs, the electrophilic character of the warhead and the geometry of the binding pocket interaction are exquisitely sensitive to the nature of the α-substituent on the acetamide carbonyl, meaning that potency, selectivity, and metabolic stability cannot be extrapolated from one derivative to another [1]. Consequently, procurement of a specific analog such as 2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide for mechanistic or translational studies requires compound-level validation, not class-level assumption.

Quantitative Performance Data for 2-Methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide Relative to Structural and Pharmacological Comparators


GPX4 Binding Affinity of the 2-Methoxyacetamide Analog Versus the Unsubstituted Parent Scaffold

The introduction of a 2-methoxyacetyl group onto the morpholinobut-2-yn-1-yl scaffold modulates GPX4 binding affinity relative to the unsubstituted acetamide baseline. In surface plasmon resonance (SPR) experiments, the 2-methoxyacetamide analog displays a Kd of 315 nM for recombinant human GPX4, whereas the corresponding 2-unsubstituted acetamide (N-(4-morpholinobut-2-yn-1-yl)acetamide) exhibits approximately 2-fold weaker binding (Kd ≈ 650 nM) under identical assay conditions [1]. This suggests that the methoxy oxygen contributes favorable polar interactions within the GPX4 active site, enhancing target engagement.

GPX4 covalent inhibitor ferroptosis surface plasmon resonance

GPX4-Dependent Anti-Proliferative Activity in HRAS-Mutant Fibroblasts: 2-Methoxy Analog Versus ML210

In immortalized BJ fibroblast models, GPX4 inhibitors exhibit differential cytotoxicity depending on HRAS G12V expression status. ML210, a well-characterized GPX4 covalent inhibitor, shows an IC50 of 71 nM in HRAS G12V -expressing BJeLR cells versus 272 nM in isogenic BJeH-LT cells (without HRAS G12V )—a 3.8-fold selectivity window . While corresponding cell viability data for 2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide in the matched BJeLR/BJeH-LT pair are not publicly available, the compound has been reported to induce ferroptosis-mediated cell death in LOX-IMVI melanoma cells with an EC50 of 44 nM, comparable to ML210's EC50 of 30 nM in the same cell line [1]. This EC50 parity, combined with the structural similarity to ML210, supports the hypothesis that the 2-methoxy analog engages GPX4 in a functionally equivalent manner, though formal selectivity ratios versus non-HRAS cells remain undefined.

GPX4 inhibitor ferroptosis HRAS G12V selectivity

Covalent Warhead Reactivity: Methoxyacetamide Electrophilicity Compared to Nitroisoxazole-Containing ML210 Analogs

GPX4 covalent inhibitors such as ML210 and its analogs (e.g., JKE-1674) rely on a nitroisoxazole warhead that undergoes cellular activation to a nitrile oxide, which then alkylates the active-site selenocysteine (Sec46) [1]. The 2-methoxyacetamide analog lacks this nitroisoxazole motif, suggesting an alternative covalent mechanism or a reversible-binding mode. While direct kinetic data for Sec46 alkylation by 2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide are not available, the absence of the nitroisoxazole group may reduce off-target thiol reactivity observed with nitrile oxide-generating prodrugs, potentially improving selectivity profiles—a hypothesis that requires experimental confirmation .

covalent inhibitor warhead reactivity GPX4 Sec46 alkylation

Pan-KRAS Inhibitor Annotation: Predictive Selectivity Profile Versus KRAS G12C-Specific Inhibitors

Vendor annotations and preliminary profiling suggest that 2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide may function as a pan-KRAS inhibitor, targeting multiple KRAS mutants including G12C, G12D, and G12V . In contrast, clinically advanced KRAS G12C inhibitors such as sotorasib (AMG 510) and adagrasib (MRTX849) exhibit exquisite mutant-specificity, with IC50 values < 10 nM for KRAS G12C but negligible activity against other KRAS isoforms [1]. No quantitative IC50 data across a KRAS mutant panel have been publicly disclosed for the 2-methoxy analog, and the pan-KRAS annotation remains unvalidated in peer-reviewed literature. This represents a high-risk, high-reward differentiation axis pending confirmatory biochemical and cellular profiling.

KRAS inhibitor pan-KRAS tumor cell panel

Research and Industrial Scenarios for 2-Methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide Based on Available Evidence


GPX4-Dependent Ferroptosis Induction in HRAS-Mutant and LOX-IMVI Cancer Models

In cellular models of ferroptosis-sensitive cancers, 2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide can serve as a tool compound to induce GPX4-dependent lipid peroxidation and cell death. The compound's EC50 of 44 nM in LOX-IMVI cells positions it within the potency range of the benchmark inhibitor ML210 (EC50 = 30 nM), enabling side-by-side pharmacological profiling. Researchers investigating HRAS-driven ferroptosis sensitivity should include this analog in comparative dose-response experiments alongside ML210 and ferrostatin-1 rescue controls to establish relative selectivity and on-target efficacy.

Structure-Activity Relationship (SAR) Exploration Around the Morpholinobut-2-yn-1-yl Acetamide Scaffold

For medicinal chemistry teams optimizing GPX4 or ferroptosis-targeting chemotypes, the 2-methoxyacetyl substituent offers a distinct electronic and steric environment compared to the 2-(benzo[d]isoxazol-3-yl) and 2-(benzylthio) analogs . SPR-derived Kd data (315 nM for GPX4 [1]) provide a quantitative anchor for building predictive SAR models. Systematic variation at the α-position using this compound as the methoxy-substituted reference can delineate the contribution of hydrogen-bond acceptor capacity to target binding and cellular permeability.

Chemical Probe for Investigating Non-Nitroisoxazole GPX4 Inhibition Mechanisms

Unlike ML210-derived probes that require bioreductive activation of a nitroisoxazole to a nitrile oxide electrophile , the 2-methoxyacetamide analog may engage GPX4 through a distinct covalent or reversible mechanism. This chemotype is valuable for dissecting the contribution of warhead activation kinetics to cellular potency and off-target profiles. Proteomic cysteine/selenocysteine reactivity profiling (e.g., isoTOP-ABPP) should be employed to map the covalent landscape of this compound relative to ML210 and JKE-1674.

Preliminary Pan-KRAS Activity Screening in Isogenic Cell Line Panels

Based on vendor-reported pan-KRAS inhibitor activity , this compound is a candidate for exploratory screening in KRAS-dependent cancer cell lines harboring G12C, G12D, G12V, and wild-type KRAS backgrounds. Procurement at the milligram scale enables in-house GI50 determination across the NCI-60 or broader KRAS-mutant cell line panels, generating the quantitative selectivity data absent from the public domain. Results from such screening can guide decisions on further analog synthesis or in vivo efficacy studies.

Quote Request

Request a Quote for 2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.